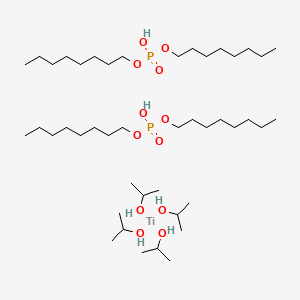
Tetraisopropyl di(dioctylphosphate) titanate
Descripción general
Descripción
Tetraisopropyl di(dioctylphosphate) titanate is a chemical compound with the molecular formula C44H98O11P2Ti . It is used in the industry for various purposes .
Synthesis Analysis
Titanium isopropoxide, a related compound, is prepared by treating titanium tetrachloride with isopropanol . The synthesis of nano-TiO2 was achieved using triethanolamine and this compound .Molecular Structure Analysis
The molecular structure of this compound is complex. It has a molecular weight of 929.05600 .Chemical Reactions Analysis
Titanium isopropoxide reacts with water to deposit titanium dioxide . This reaction is employed in the sol-gel synthesis of TiO2-based materials .Physical and Chemical Properties Analysis
This compound is a liquid . Its physical and chemical properties can be influenced by factors such as Ti-doping amount and annealing temperature .Aplicaciones Científicas De Investigación
1. Nanofiber Production and Energy Conversion
Tetraisopropyl titanate (TPT) has been utilized in producing nanofibers through electrospinning, combined with polyvinylpyrrolidone (PVP). The application of thermal annealing at high temperatures results in rutile-phase titania nanofibers. These nanofibers, especially when modified with erbium (III) oxide, have shown potential in altering infrared optical properties, making them suitable for use in thermophotovoltaic energy conversion systems (Teye-Mensah et al., 2004).
2. UV Aging Resistance in Fibers
Modified nano-TiO2, prepared using tetraisopropyl di(dioctylphosphate) titanate, has been used to enhance the UV aging resistance of poly(p-phenylene benzobisoxazole) (PBO) fibers. This modification has shown improvements in the crystallinity and thermal decomposition rate of PBO fibers, making them more resistant to UV aging (Liu et al., 2019).
3. Flame-Retardant Applications
Isopropyl tris(dioctylphosphoryloxy) titanate has been explored for its potential in enhancing flame-retardant properties in thermoplastic polyurethane (TPU) composites. The addition of this compound has been shown to significantly reduce smoke production and heat release in TPU composites, thereby reducing the risk of combustion (Chen et al., 2019).
4. Enhancing Polymer Properties
Research has been conducted on the effects of a titanate coupling agent, specifically isopropyl tri(dioctyl)phosphate titanate, on the mechanical properties of talc-filled high-density polyethylene. It was found that the addition of this agent resulted in increased stiffness and tensile strength, highlighting its potential in enhancing polymer composites' properties (Mehrjerdi et al., 2014).
5. Surface Treatment and Bonding Studies
This compound has been studied for its role in surface treatment and bonding, particularly on metal surfaces. X-ray photoelectron spectroscopy has been used to investigate the bonding of this titanate on aluminum and steel, revealing insights into its hydrolysis behavior and interaction with these metal surfaces (Yang et al., 1988).
6. Photocatalytic Applications
The use of tetraisopropyl titanate in the synthesis of titania nanotubes has demonstrated significant potential in photocatalytic applications. These nanotubes, due to their anatase crystal structure, exhibit high photocatalytic activity, making them suitable for environmental purification and energy conversion applications (Adachi et al., 2000).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Tetraisopropyl di(dioctylphosphate) titanate, an organic titanate compound, is primarily used in the field of materials science . It is known to interact with various substrates, particularly in the formation of coatings and adhesives .
Mode of Action
The mode of action of this compound involves its reaction with water to form titanium dioxide . This reaction is employed in the sol-gel synthesis of titanium dioxide-based materials . The compound is also used as a catalyst in the preparation of certain cyclopropanes .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of materials. The compound’s interaction with water leads to the formation of titanium dioxide, which is a crucial component in various materials science applications .
Result of Action
The result of this compound’s action is the formation of titanium dioxide when it reacts with water . This titanium dioxide can then be used in the creation of various materials, including coatings and adhesives .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of water . For instance, the reaction with water to form titanium dioxide is a key part of its functionality . Therefore, the presence and amount of water in the environment can significantly impact the efficacy of this compound .
Propiedades
IUPAC Name |
dioctyl hydrogen phosphate;propan-2-ol;titanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H35O4P.4C3H8O.Ti/c2*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;4*1-3(2)4;/h2*3-16H2,1-2H3,(H,17,18);4*3-4H,1-2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVHRAVGNLHHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H102O12P2Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





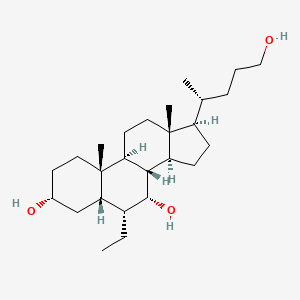
![Methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[[(2S)-2-[[(E,2S,6R,8S)-8-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethylnon-4-enoyl]amino]propanoyl]-methylamino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B1436188.png)
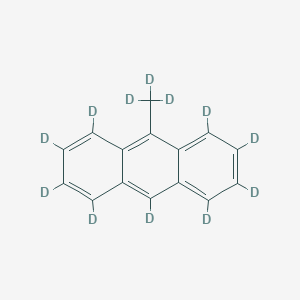

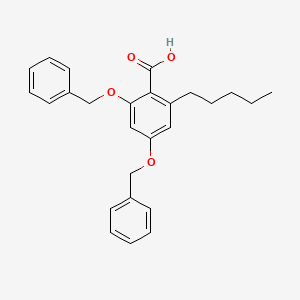
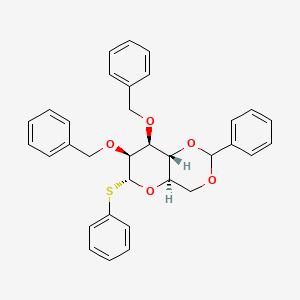


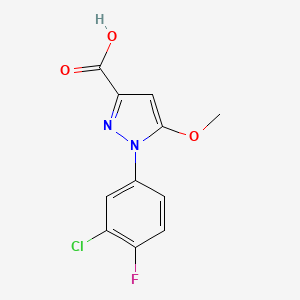
![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1436203.png)

